molecular formula C6H5ClFNO B1593101 (2-Chloro-5-fluoropyridin-3-yl)methanol CAS No. 870063-52-8

(2-Chloro-5-fluoropyridin-3-yl)methanol

Cat. No.: B1593101
CAS No.: 870063-52-8
M. Wt: 161.56 g/mol
InChI Key: FYHQEGIVKQGQHC-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring

Scientific Research Applications

(2-Chloro-5-fluoropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

(2-Chloro-5-fluoropyridin-3-yl)methanol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase (MAP kinase), which is involved in modulating cellular processes such as the release of pro-inflammatory cytokines. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAP kinase can lead to altered signaling pathways that affect the production of cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are crucial in inflammatory responses. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular functions, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activities and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels within cells. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites that can have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it may accumulate in specific tissues or organs, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may affect enzyme activities and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol typically involves the introduction of the chloro and fluoro substituents onto the pyridine ring, followed by the addition of the hydroxymethyl group. One common method involves the chlorination and fluorination of pyridine derivatives, followed by a hydroxymethylation reaction. For example, starting with 2-chloropyridine, selective fluorination can be achieved using reagents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures . The hydroxymethylation can then be carried out using formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium amide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: (2-Chloro-5-fluoropyridin-3-yl)formaldehyde or (2-Chloro-5-fluoropyridin-3-yl)carboxylic acid.

    Reduction: 2-Fluoropyridin-3-ylmethanol or 5-Fluoropyridin-3-ylmethanol.

    Substitution: (2-Amino-5-fluoropyridin-3-yl)methanol or (2-Mercapto-5-fluoropyridin-3-yl)methanol.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-5-fluoropyrimidin-3-yl)methanol: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Contains a trifluoromethyl group instead of a fluoro group.

    (5-Chloro-3-fluoropyridin-2-yl)methanol: Different positions of the chloro and fluoro groups on the pyridine ring.

Uniqueness

(2-Chloro-5-fluoropyridin-3-yl)methanol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of chloro, fluoro, and hydroxymethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(2-chloro-5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHQEGIVKQGQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640094
Record name (2-Chloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870063-52-8
Record name (2-Chloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoronicotinic acid (4.50 g, 25.6 mmol) was dissolved in dichloromethane (100 mL) and dry dimethylformamide (1 mL) and cooled in an ice bath. Thionyl chloride (20 ml, 274 mmol) was added slowly and the reaction stirred for 20 minutes then it was removed from the ice bath. After another 15 minutes the solution was evaporated to dryness under reduced pressure. The crude acid chloride was further dried under high vacuum then dissolved in dry tetrahydrofuran (20 mL) and slowly added to an ice cooled solution of sodium borohydride (2.5 g, 66.1 mmol) in water (100 mL with about 80 mL of ice) over 40 minutes. The reaction was stirred for an additional 15 minutes. Ethyl acetate (400 mL) and additional water (100 mL) were added and the phases stirred. Sodium hydroxide (5 N, 40 mL) was added to make the aqueous layer basic. The mixed phases were stirred for 2 hours then the layers were separated. The organic layer was dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired (2-chloro-5-fluoropyridin-3-yl)methanol (1.42 g, 8.79 mmol, 34.3% yield) as a brown oil that solidified on standing.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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